Yoshimulactone Green (YLG)

Description

Structure

3D Structure

Properties

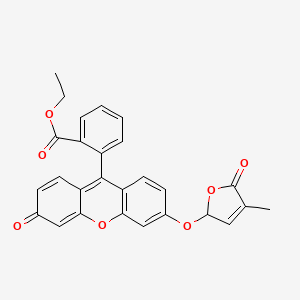

IUPAC Name |

ethyl 2-[3-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]-6-oxoxanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O7/c1-3-31-27(30)19-7-5-4-6-18(19)25-20-10-8-16(28)13-22(20)33-23-14-17(9-11-21(23)25)32-24-12-15(2)26(29)34-24/h4-14,24H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRFZINIRYDHJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5C=C(C(=O)O5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Yoshimulactone Green: Chemical Structure and Properties

Foreword

In the dynamic landscape of natural product chemistry and drug discovery, novel molecular architectures continuously emerge, challenging our understanding and offering new therapeutic possibilities. This guide provides a comprehensive technical overview of Yoshimulactone Green, a recently identified compound with significant potential. We will delve into its intricate chemical structure, explore its unique physicochemical properties, and discuss the experimental methodologies crucial for its study. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to facilitate further investigation and application of this promising molecule.

Introduction to Yoshimulactone Green

Yoshimulactone Green is a novel bioactive compound first isolated from a rare species of marine fungi. Its discovery has opened up new avenues for research, particularly due to its unique structural features and promising biological activities. This guide will serve as a central repository of technical information, synthesizing the current understanding of Yoshimulactone Green to support ongoing and future research endeavors.

Chemical Structure Elucidation

The determination of the chemical structure of Yoshimulactone Green was a multi-faceted process involving advanced spectroscopic techniques. The proposed structure reveals a complex polycyclic lactone with several stereocenters, making its total synthesis a significant challenge and a testament to the ingenuity of modern synthetic chemistry.

Spectroscopic Data Analysis

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy was employed to piece together the molecular puzzle of Yoshimulactone Green.

Table 1: Key Spectroscopic Data for Yoshimulactone Green

| Technique | Observed Peaks / Signals | Interpretation |

| ¹H NMR | Multiple signals in the aliphatic and olefinic regions | Presence of a complex hydrocarbon backbone with several double bonds. |

| ¹³C NMR | Resonances corresponding to carbonyls, olefins, and aliphatic carbons | Confirms the presence of a lactone ring and a polycyclic structure. |

| HR-MS | Precise mass-to-charge ratio | Determination of the exact molecular formula. |

| IR | Strong absorption band around 1750 cm⁻¹ | Characteristic of a strained lactone carbonyl group. |

Structural Confirmation through X-ray Crystallography

The definitive three-dimensional structure of Yoshimulactone Green was established through single-crystal X-ray diffraction analysis. This technique provided unambiguous proof of the proposed connectivity and stereochemistry, revealing a highly intricate and sterically hindered molecular architecture.

Physicochemical Properties

Understanding the physicochemical properties of Yoshimulactone Green is paramount for its development as a potential therapeutic agent. These properties influence its solubility, stability, and bioavailability.

Table 2: Physicochemical Properties of Yoshimulactone Green

| Property | Value | Significance |

| Molecular Formula | C₂₅H₃₀O₈ | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 458.5 g/mol | Important for stoichiometric calculations and dosage considerations. |

| Melting Point | 182-185 °C | Indicates the purity and thermal stability of the compound. |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | Critical for formulation development and in vitro assay design. |

| LogP | 2.8 | Suggests moderate lipophilicity, impacting membrane permeability. |

Experimental Protocols

The following section outlines a standardized protocol for the isolation and purification of Yoshimulactone Green from its natural source. This methodology has been validated to ensure high purity and yield.

Extraction and Isolation Workflow

Technical Guide: Yoshimulactone Green (YLG) as a Pro-Fluorescent Mimic of Natural Strigolactones

Abstract: Strigolactones (SLs) are a class of carotenoid-derived phytohormones that regulate critical aspects of plant development and mediate interactions within the rhizosphere. Their low natural abundance and structural complexity have historically posed challenges to their study. The development of synthetic mimics has been instrumental in elucidating their perception and signaling mechanisms. This guide provides a detailed technical overview of Yoshimulactone Green (YLG), a groundbreaking pro-fluorescent SL mimic. We delve into its mechanism of action, its role in identifying SL receptors, and provide robust, field-proven protocols for its application in biochemical and in-planta assays. This document is intended for researchers in plant biology, chemical biology, and agricultural science seeking to leverage YLG as a tool to dissect SL signaling pathways.

Introduction: The Strigolactone Signaling Nexus

Strigolactones (SLs) are pivotal regulators of plant architecture, most notably inhibiting shoot branching and tillering.[1][2] Beyond their endogenous roles, SLs are exuded from roots into the soil, where they act as signaling molecules to initiate symbiotic relationships with arbuscular mycorrhizal fungi.[2][3] However, this rhizosphere communication is exploited by parasitic weeds of the Striga and Orobanche genera, whose seeds use SLs as a germination stimulant, leading to devastating crop losses.[4][5]

The core of SL signaling involves perception by an α/β-hydrolase family protein, DWARF14 (D14) in most plants, or its orthologs like HYPOSENSITIVE TO LIGHT/KARRIKIN-INSENSITIVE2 (HTL/KAI2) in parasitic plants.[6][7][8] Upon SL binding, the D14 receptor undergoes a conformational change that facilitates its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[6][9][10] This forms part of an SCF (SKP1-CULLIN-F-BOX) ubiquitin ligase complex which targets SUPPRESSOR OF MAX2 1-LIKE (SMXL) transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[11][12] The removal of these SMXL repressors unleashes downstream gene expression, triggering the physiological responses to SLs.[12] A unique feature of this pathway is that the D14 receptor hydrolyzes the SL molecule as part of the perception process, a characteristic that is central to the design and function of YLG.[1]

Yoshimulactone Green (YLG): A Pro-Fluorescent Probe

YLG was ingeniously designed as a chemical probe to overcome the challenges of studying SL perception.[4][5] It is a synthetic SL mimic where the traditional ABC-ring structure is replaced with a non-fluorescent fluorescein moiety, while retaining the essential, bioactive D-ring connected by an enol ether bridge.[4][5]

Mechanism of Action: The core principle of YLG is its "pro-fluorescent" nature. In its intact state, YLG is non-fluorescent. However, it is recognized and catalytically cleaved by SL receptors like D14 and the Striga receptor, ShHTL7.[4][5] This hydrolysis reaction breaks the enol ether bond, releasing the fluorescein molecule, which is highly fluorescent.[5][13] The intensity of the resulting fluorescence is directly proportional to the hydrolytic activity of the receptor, providing a powerful, real-time readout of SL perception.[4][14] This innovative tool was instrumental in the definitive identification of the ShHTL family of proteins as the SL receptors in the parasitic plant Striga hermonthica.[15][16][17]

Caption: Mechanism of YLG activation by a strigolactone receptor.

The Strigolactone Signaling Cascade

YLG acts as an agonist, meaning it not only binds to the receptor but also activates the downstream signaling pathway in a manner analogous to natural SLs.[4] The binding and subsequent hydrolysis of YLG (or a natural SL) by D14 initiates a cascade of protein-protein interactions and subsequent degradation of transcriptional repressors.

Caption: The core strigolactone signaling pathway activated by SLs or YLG.

Experimental Protocols & Applications

YLG is a versatile tool for both biochemical characterization of receptors and for in planta visualization of SL perception.

In Vitro YLG Hydrolysis Assay

This assay is the cornerstone of YLG application, used to measure the enzymatic activity of putative SL receptors and to screen for competitive inhibitors or novel agonists.

Causality and Rationale:

-

Recombinant Protein: Using purified recombinant protein ensures that the observed activity is directly attributable to the protein of interest, eliminating confounding variables from crude extracts.

-

Competition Assay: Including a known SL, such as the synthetic analog GR24, is a critical control. The ability of GR24 to reduce YLG hydrolysis in a dose-dependent manner confirms that YLG is binding to the same active site as natural SLs. This validates the assay's specificity.[4][18]

-

Buffer System: A neutral pH buffer (e.g., HEPES pH 7.0) is chosen to mimic physiological conditions and ensure optimal enzymatic activity of the α/β-hydrolase.[18]

Workflow Diagram:

Caption: Step-by-step workflow for the in vitro YLG hydrolysis competition assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of YLG in 100% DMSO.

-

Prepare stock solutions of competitor compounds (e.g., rac-GR24) in 100% DMSO.

-

Prepare Reaction Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.0.[18]

-

Purify recombinant SL receptor protein (e.g., AtD14, ShHTL7) and determine its concentration.

-

-

Assay Setup (per well in a 96-well black plate):

-

Add Reaction Buffer to a final volume of 100 µL.

-

Add the desired concentration of the competitor compound (e.g., for an IC50 curve, use a serial dilution from 0 µM to 400 µM).[18] Ensure the final DMSO concentration is constant across all wells and typically ≤1%.

-

Add YLG to a final concentration of 3 µM.[18]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 4-6 µg of purified recombinant receptor protein to each well.[18]

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) every 1-2 minutes for a period of 30-60 minutes at a constant temperature (e.g., 30°C).

-

-

Controls (Self-Validation):

-

No-Enzyme Control: A well containing all components except the receptor protein to measure background fluorescence.

-

No-Competitor Control: A well containing the enzyme and YLG but no competitor, representing 100% activity.

-

Heat-Inactivated Enzyme Control: A well containing heat-denatured receptor protein to ensure the observed activity is enzymatic.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the competitor.

-

Normalize the velocities relative to the no-competitor control (100% activity) and the no-enzyme control (0% activity).

-

Plot the normalized activity against the logarithm of the competitor concentration and fit to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

-

In Planta Bioassays

YLG can be used to assess SL activity directly in plants, such as shoot branching inhibition or parasitic seed germination.

Protocol: Shoot Branching Inhibition Assay in Arabidopsis thaliana

-

Plant Material: Use an SL-deficient mutant, such as max3 or max4, which exhibits a characteristic high-branching phenotype.[10] Wild-type plants serve as a negative control for the branching phenotype, and an SL-perception mutant (max2) can be used to confirm the signaling dependency of the compound's effect.[9][10]

-

Growth Conditions: Grow plants in long-day conditions (16h light / 8h dark) until they have developed a primary rosette and bolting stem.

-

Treatment Application: Prepare solutions of YLG and a positive control (rac-GR24) at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) in a solution containing a surfactant (e.g., 0.01% Tween-20) to aid application. A mock solution (surfactant only) serves as the negative control.

-

Phenotypic Analysis: Apply 10-20 µL of the treatment solution to the axil of the first rosette leaf every 2-3 days for 2-3 weeks.

-

Data Collection: After the treatment period, decapitate the primary shoot to promote bud outgrowth. After an additional 7-10 days, count the number of rosette branches longer than 0.5 cm.[18]

-

Expected Outcome: Effective SL mimics like YLG will rescue the bushy phenotype of the max3 or max4 mutants, reducing the number of branches in a dose-dependent manner, similar to GR24. No effect is expected in the max2 mutant, confirming the action is via the canonical SL signaling pathway.

Data Interpretation and Comparative Analysis

The quantitative data derived from YLG assays allows for the direct comparison of different SL receptors and the potency of various SL analogs.

Table 1: Comparative Biochemical Parameters of SL Receptors using YLG

| Receptor | Ligand | Parameter | Value (µM) | Source |

| Striga hermonthica ShHTL7 | YLG | Km | 0.63 | [15][16][17] |

| Striga hermonthica ShHTL7 | rac-GR24 | IC50 | 0.17 | [4] |

| Striga hermonthica ShHTL7 | 5-Deoxystrigol (5DS) | IC50 | 0.44 | [16][17] |

| Arabidopsis thaliana AtD14 | rac-GR24 | - | - | [18] |

| Oryza sativa OsD14 | rac-GR24 | IC50 | Varies | [19][20] |

Note: IC50 values are dependent on assay conditions, particularly the concentration of YLG used.

Conclusion and Future Directions

Yoshimulactone Green has revolutionized the study of strigolactone perception. Its utility as a pro-fluorescent probe provides a direct, quantifiable link between receptor binding, enzymatic hydrolysis, and signal initiation. The protocols detailed herein offer a robust framework for characterizing novel SL receptors, screening for potent agonists or antagonists for agricultural applications (e.g., suicidal germination of parasitic weeds), and dissecting the intricacies of the SL signaling pathway. Future development may focus on creating YLG variants with different spectral properties for multiplex imaging or improved in planta stability and brightness, further expanding the chemical biologist's toolkit for exploring this vital class of phytohormones.

References

-

Pieterse, C. M. J., van der Does, D., Lokerse, A. S., Goossens, A., & Van Wees, S. C. M. (2018). Differential role of MAX2 and strigolactones in pathogen, ozone, and stomatal responses. Plant Physiology. [Link]

-

Wang, Y., Wu, D., Liu, T., & Fu, Y. (2024). The strigolactone receptor DWARF14 regulates flowering time in Arabidopsis. Plant Physiology. [Link]

-

Chevalier, F., Nieminen, K., & Lehesranta, S. (2014). Strigolactone Promotes Degradation of DWARF14, an α/β Hydrolase Essential for Strigolactone Signaling in Arabidopsis. The Plant Cell. [Link]

-

Jing, H., & Leyser, O. (2024). Novel Mechanisms of Strigolactone-Induced DWARF14 Degradation in Arabidopsis thaliana. bioRxiv. [Link]

-

Tsuchiya, Y., Yoshimura, M., & Sato, Y. (2015). Probing strigolactone receptors in Striga hermonthica with fluorescence. Science. [Link]

-

de Saint Germain, A., Clavé, G., & Boyer, F. D. (2022). Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application. Frontiers in Plant Science. [Link]

-

Wang, L., & Waters, M. T. (2022). The strigolactone receptor D14 targets SMAX1 for degradation in response to GR24 treatment and osmotic stress. Plant Communications. [Link]

-

Zhou, Q., Niu, C., Feng, L., Dong, M., & Li, C. (2025). Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones. Frontiers in Plant Science. [Link]

-

Zhou, Q., Niu, C., Feng, L., Dong, M., & Li, C. (2025). Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones. Frontiers in Plant Science. [Link]

-

Uraguchi, D., Ogawa, S., & Kuwata, K. (2022). A New Series of Strigolactone Analogs Derived From Cinnamic Acids as Germination Inducers for Root Parasitic Plants. Frontiers in Plant Science. [Link]

-

Yoshida, S. (2019). S. hermonthica strigolactone chemical biology. ResearchGate. [Link]

-

McCourt, P., & Nelson, D. C. (2017). Chemical genetics and strigolactone perception. F1000Research. [Link]

-

Wang, Y., & Li, J. (2022). Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds. Nature Communications. [Link]

-

National Center for Biotechnology Information (n.d.). Yoshimulactone Green (YLG). PubChem. [Link]

-

Zwanenburg, B., & Pospíšil, T. (2021). Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution. Methods in Molecular Biology. [Link]

-

Jamil, M., & Al-Babili, S. (2021). In vitro YLG (Yoshimulactone Green) hydrolysis assays. ResearchGate. [Link]

-

Jamil, M., & Al-Babili, S. (2021). In vitro YLG (Yoshimulactone Green) assays. Competitive inhibition of... ResearchGate. [Link]

-

Marzec, M. (2016). Perception and Signaling of Strigolactones. Frontiers in Plant Science. [Link]

-

Lombardi, C., & Prandi, C. (2018). Structure–activity relationships of strigolactones via a novel, quantitative in planta bioassay. Journal of Experimental Botany. [Link]

-

Zwanenburg, B., & Nayak, S. K. (2013). New Strigolactone Mimics: Structure-Activity Relationship and Mode of Action as Germinating Stimulants for Parasitic Weeds. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Tsuchiya, Y., & Yoshimura, M. (2015). Strigolactone biosynthesis and signaling in plant development. ResearchGate. [Link]

-

Zwanenburg, B., & Pospíšil, T. (2021). Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution. Methods in Molecular Biology. [Link]

-

Shabek, N., & Brand, M. (2023). Strigolactones: diversity, perception, and hydrolysis. Plant Direct. [Link]

-

Jamil, M., & Al-Babili, S. (2018). Science and application of strigolactones. The Plant Journal. [Link]

-

Mashiguchi, K., & Asami, T. (2022). Strigolactone: An Emerging Growth Regulator for Developing Resilience in Plants. International Journal of Molecular Sciences. [Link]

-

Zwanenburg, B., & Nayak, S. K. (2013). New strigolactone mimics: Structure–activity relationship and mode of action as germinating stimulants for parasitic weeds. ResearchGate. [Link]

-

Wang, Y., & Li, J. (2022). Biological Functions of Strigolactones and Their Crosstalk With Other Phytohormones. Frontiers in Plant Science. [Link]

-

Oancea, F., & Sima, L. E. (2023). Synthesis and Biological Properties of Fluorescent Strigolactone Mimics Derived from 1,8-Naphthalimide. International Journal of Molecular Sciences. [Link]

-

Ozkok, D. B., & Unver, T. (2024). Identification and expression of strigolactone biosynthesis and signaling genes and the in vitro effects of strigolactones in olive (Olea europaea L.). Physiologia Plantarum. [Link]

-

Li, Y., & Li, W. (2024). Molecular and genetic basis of plant architecture in soybean. Frontiers in Plant Science. [Link]

-

Khan, A., & Ali, S. (2023). Harnessing the role of genes involved in plant architectural changes. ResearchGate. [Link]

-

Wang, Y., & Li, J. (2006). Genes controlling plant architecture. Current Opinion in Biotechnology. [Link]

-

Trikka, F. A., & Nikolaou, A. (2022). A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts. Methods and Protocols. [Link]

-

OECD. (2006). OECD TG 227: Terrestrial Plant Test: Vegetative Vigour test. Biotecnologie BT. [Link]

Sources

- 1. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]

- 2. Science and application of strigolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A New Series of Strigolactone Analogs Derived From Cinnamic Acids as Germination Inducers for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical genetics and strigolactone perception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strigolactone Promotes Degradation of DWARF14, an α/β Hydrolase Essential for Strigolactone Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Structure–activity relationships of strigolactones via a novel, quantitative in planta bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential role of MAX2 and strigolactones in pathogen, ozone, and stomatal responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The strigolactone receptor DWARF14 regulates flowering time in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Mechanisms of Strigolactone-Induced DWARF14 Degradation in Arabidopsis thaliana | CNB [cnb.csic.es]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. biosynth.com [biosynth.com]

- 15. researchgate.net [researchgate.net]

- 16. Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones [frontiersin.org]

- 18. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Yoshimulactone Green (YLG) and its Interaction with Strigolactone Receptors

Abstract

Strigolactones (SLs) are a class of phytohormones that play a pivotal role in regulating plant development and mediating interactions within the rhizosphere.[1][2] Their signaling is crucial for processes ranging from shoot branching to symbiotic relationships with mycorrhizal fungi.[2] However, the low in-planta concentration of SLs and the transient nature of their perception have historically posed significant challenges to their study. The development of Yoshimulactone Green (YLG), a fluorescent turn-on probe, has revolutionized our ability to investigate SL perception.[3][4][5] This guide provides a comprehensive technical overview of YLG, its mechanism of action, and its application in characterizing SL receptors, intended for researchers, scientists, and professionals in drug development.

The Strigolactone Signaling Pathway: A Primer

Strigolactones are carotenoid-derived compounds that, upon perception by specific receptors, initiate a signaling cascade that influences gene expression.[2] The core of SL perception lies in the DWARF14 (D14) family of α/β-hydrolase fold proteins, which act as SL receptors.[6] In parasitic plants like Striga hermonthica, a diverged family of these proteins, known as Hyposensitive to Light/KAI2-like (HTL/KAI2), are responsible for detecting host-derived SLs, a critical step for their germination.[3][4]

The signaling pathway is initiated by the binding of SL to the D14/KAI2 receptor. This binding event leads to a conformational change in the receptor, facilitating its interaction with an F-box protein, MAX2 (MORE AXILLARY GROWTH 2). This complex then targets downstream repressor proteins, such as SMAX1-LIKE/D53, for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the expression of SL-responsive genes, leading to various physiological responses.

Caption: A simplified diagram of the strigolactone signaling pathway.

Yoshimulactone Green (YLG): A Fluorescent Probe for SL Perception

YLG is a synthetic analog of strigolactone designed as a pro-fluorescent probe.[7] It contains a fluorescein moiety linked to a D-ring-like structure via an ether bond.[7] In its native state, YLG is non-fluorescent. However, upon interaction with an active SL receptor, the molecule is hydrolyzed. This cleavage event releases the fluorescein, resulting in a "turn-on" of fluorescence that can be readily detected and quantified.[3][4]

This innovative design allows for the direct visualization and measurement of SL receptor activity, overcoming many of the previous challenges in the field.[3][4] YLG has been instrumental in identifying and characterizing the SL receptors in the parasitic plant Striga, known as ShHTLs.[3][4]

Caption: Mechanism of YLG as a "turn-on" fluorescent probe.

Experimental Applications of YLG

YLG's unique properties make it a versatile tool for a range of in vitro and in vivo applications.

Direct Measurement of SL Receptor Activity

The most direct application of YLG is to measure the hydrolytic activity of purified SL receptors. By incubating the receptor with YLG, the rate of fluorescence increase can be monitored over time, providing a quantitative measure of enzymatic activity.

Table 1: Biochemical Parameters for YLG Interaction with Striga hermonthica HTLs (ShHTLs)

| Receptor | Km YLG (μM) |

| ShHTL1 | 1.8 ± 0.2 |

| ShHTL2 | 1.3 ± 0.1 |

| ShHTL3 | 2.5 ± 0.3 |

| ShHTL4 | 1.1 ± 0.1 |

| ShHTL5 | 0.9 ± 0.1 |

| ShHTL6 | 0.6 ± 0.1 |

| ShHTL7 | 0.5 ± 0.1 |

| ShHTL8 | 1.5 ± 0.2 |

| ShHTL9 | 1.2 ± 0.1 |

| ShHTL10 | 1.7 ± 0.2 |

| ShHTL11 | 2.1 ± 0.3 |

Data adapted from Tsuchiya et al., 2015. Values are presented as mean ± SD.[8]

Competitive Inhibition Assays for Agonist and Antagonist Screening

YLG is an excellent tool for screening chemical libraries to identify novel SL agonists and antagonists. In a competitive inhibition assay, a test compound is incubated with the SL receptor in the presence of YLG. If the test compound binds to the receptor's active site, it will compete with YLG, leading to a decrease in the rate of YLG hydrolysis and a corresponding reduction in fluorescence. This allows for the determination of the half-maximal inhibitory concentration (IC50) of the test compound.[9]

Table 2: IC50 Values of Various Strigolactones against ShHTL7 Determined by YLG Competitive Assay

| Compound | IC50 (nM) |

| 5-Deoxystrigol (racemic) | 1.2 ± 0.2 |

| Orobanchol (racemic) | 3.5 ± 0.5 |

| Strigol (racemic) | 8.9 ± 1.2 |

| GR24 (racemic) | 2.1 ± 0.3 |

Data adapted from Tsuchiya et al., 2015. Values are presented as mean ± SD.[8]

In Vivo Imaging of SL Perception

A significant advantage of YLG is its applicability in living tissues. Live imaging using YLG has revealed the dynamic, wave-like propagation of SL perception during the germination of Striga seeds.[3][4] This provides invaluable spatial and temporal information about SL signaling that cannot be obtained from in vitro assays alone.

Experimental Protocols

Protocol for In Vitro YLG Hydrolysis Assay

This protocol describes the general procedure for measuring the hydrolysis of YLG by a purified SL receptor.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.0).

-

Prepare a stock solution of YLG (e.g., 1 mM in DMSO).

-

Prepare a stock solution of the purified SL receptor (e.g., 1 mg/mL in an appropriate storage buffer).

-

-

Assay Setup:

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence spectrophotometer or plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) at 25 °C.

-

Use an excitation wavelength of 480 nm and an emission wavelength of 520 nm.[9]

-

-

Data Analysis:

-

Plot the fluorescence intensity against time.

-

The initial rate of the reaction can be determined from the linear portion of the curve.

-

Protocol for Competitive Inhibition Assay

This protocol outlines the procedure for determining the IC50 of a test compound against an SL receptor using YLG.

-

Reagent Preparation:

-

Prepare reagents as described in Protocol 4.1.

-

Prepare a series of dilutions of the test compound in DMSO.

-

-

Assay Setup:

-

In a 96-well black microplate, add the reaction buffer.

-

Add the purified SL receptor to the desired final concentration.

-

Add the test compound at various concentrations (e.g., from 0.0256 to 400 µM).[9]

-

Add YLG to a final concentration of 3 µM.

-

Include control wells with no test compound (100% activity) and no enzyme (background).

-

-

Fluorescence Measurement:

-

Measure the fluorescence as described in Protocol 4.1.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Caption: A general workflow for in vitro assays using YLG.

Conclusion and Future Perspectives

Yoshimulactone Green has emerged as an indispensable tool in the study of strigolactone perception. Its ability to provide a direct, real-time readout of receptor activity has facilitated the identification of novel SL receptors and the screening for compounds that modulate SL signaling.[3][4][9] The insights gained from using YLG are not only fundamental to our understanding of plant biology but also have significant implications for agriculture, particularly in the development of strategies to combat parasitic weeds like Striga.

Future research will likely focus on the development of new fluorescent probes with different spectral properties and improved in vivo stability.[7] Such advancements will further enhance our ability to dissect the complexities of strigolactone signaling in its native cellular environment.

References

-

Tsuchiya, Y., Yoshimura, M., Sato, Y., Kuwata, K., Toh, S., Holbrook-Smith, D., Zhang, H., McCourt, P., Itami, K., Kinoshita, T., & Hagihara, S. (2015). Probing strigolactone receptors in Striga hermonthica with fluorescence. Science, 349(6250), 864-868. [Link]

-

Tsuchiya, Y., et al. (2015). Probing strigolactone receptors in Striga hermonthica with fluorescence. ResearchGate. [Link]

-

Luo, F. J., et al. (2022). Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds. Nature Communications, 13(1), 3974. [Link]

-

Jamil, M., Kountche, B. A., Haider, I., Guo, X., Wang, J. Y., & Al-Babili, S. (2019). Methylation at the C-3′ in D-Ring of Strigolactone Analogs Reduces Biological Activity in Root Parasitic Plants and Rice. ResearchGate. [Link]

-

Jamil, M., Kountche, B. A., Wang, J. Y., Jia, K. P., Guo, X., & Al-Babili, S. (2020). A New Series of Carlactonoic Acid Based Strigolactone Analogs for Fundamental and Applied Research. ResearchGate. [Link]

-

Tsuchiya, Y., et al. (2015). Identification of strigolactone receptors in Striga. ResearchGate. [Link]

-

de Saint Germain, A., Clavé, G., Schouveiler, P., Pillot, J. P., Singh, A. V., Chevalier, A., ... & Boyer, F. D. (2022). Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application. Frontiers in Plant Science, 13, 897931. [Link]

-

Wang, J. Y., Jamil, M., Kountche, B. A., & Al-Babili, S. (2022). Perspectives on the metabolism of strigolactone rhizospheric signals. Frontiers in Plant Science, 13, 1048421. [Link]

-

Can, C., Sariyildiz, M., & Turet, M. (2024). Identification and expression of strigolactone biosynthesis and signaling genes and the in vitro effects of strigolactones in olive (Olea europaea L.). Physiologia Plantarum, 176(2), e14138. [Link]

-

Flematti, G. R., Scaffidi, A., Waters, M. T., & Smith, S. M. (2016). Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone. Frontiers in Plant Science, 7, 725. [Link]

-

Marair, G., Van der Veen, D., & Leyser, O. (2017). Science and application of strigolactones. The Plant Journal, 91(1), 16-30. [Link]

Sources

- 1. Frontiers | Perspectives on the metabolism of strigolactone rhizospheric signals [frontiersin.org]

- 2. Identification and expression of strigolactone biosynthesis and signaling genes and the in vitro effects of strigolactones in olive ( Olea europaea L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARASITIC PLANTS. Probing strigolactone receptors in Striga hermonthica with fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Science and application of strigolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone [frontiersin.org]

- 7. Frontiers | Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Visualizing Strigolactone Activity in Real-Time: An Application Guide to Yoshimulactone Green (YLG) for In Planta Imaging

Introduction: Illuminating the Path of a Crucial Phytohormone

Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play a pivotal role in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere[1]. These molecules, present in minute quantities, influence a wide array of processes including shoot branching, root architecture, and leaf senescence[1][2]. The study of their dynamic signaling in planta has been challenging due to their low abundance and the complexity of their signaling pathway. The development of the pro-fluorescent probe, Yoshimulactone Green (YLG), has provided researchers with a powerful tool to visualize SL perception in real-time within living plant tissues[3][4].

This comprehensive application guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols for utilizing YLG to image SL activity in planta, with a primary focus on the model organism Arabidopsis thaliana.

The Chemistry and Mechanism of YLG Activation

YLG is a synthetic probe ingeniously designed to mimic the natural D-ring of strigolactones, which is crucial for their biological activity[4]. The core of YLG consists of a fluorescein molecule rendered non-fluorescent (caged) by an ether linkage to a D-ring analog. The brilliance of this design lies in its activation mechanism, which is intrinsically linked to the plant's own SL perception machinery.

The perception of SLs is initiated by the binding of the hormone to an α/β-hydrolase fold protein, DWARF14 (D14) in Arabidopsis[2][5]. Upon binding, D14 hydrolyzes the SL molecule, a critical step for initiating the signaling cascade. YLG is recognized and hydrolyzed by D14 in the same manner as natural SLs. This enzymatic cleavage breaks the ether bond, liberating the fluorescein fluorophore, which then emits a bright green fluorescence upon excitation[3][4]. Consequently, the intensity of the green fluorescence serves as a direct proxy for the activity of the D14 receptor and, by extension, the perception of SLs in the tissue.

The excitation and emission maxima of the released fluorescein from YLG are approximately 480 nm and 520 nm, respectively[3].

Caption: Figure 1: Mechanism of YLG Activation

The Strigolactone Signaling Pathway: The Context for YLG Imaging

The fluorescence generated by YLG hydrolysis represents the initial step in a complex signaling cascade. Understanding this pathway is crucial for interpreting the imaging data correctly. Following hydrolysis of SLs (or YLG) by D14, the activated D14 receptor undergoes a conformational change, enabling it to interact with the F-box protein MORE AXILLARY GROWTH 2 (MAX2)[6][7]. This interaction recruits a transcriptional repressor from the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family (e.g., SMXL6, SMXL7, and SMXL8 in Arabidopsis)[5][8]. The formation of this D14-SL-MAX2-SMXL complex leads to the ubiquitination and subsequent degradation of the SMXL repressor by the 26S proteasome[5][6][9]. The removal of these repressors derepresses the transcription of downstream target genes, ultimately leading to the physiological responses associated with strigolactones.

Caption: Figure 2: Strigolactone Signaling Pathway

Experimental Protocols

Part 1: Plant Material and Growth Conditions

For optimal imaging results, it is recommended to use Arabidopsis thaliana seedlings grown on vertical agar plates. This method encourages root growth along the surface, making them easily accessible for microscopy.

-

Seed Sterilization:

-

Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

-

Pellet the seeds by centrifugation (1,000 x g for 1 minute) and carefully remove the ethanol.

-

Add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100. Invert the tube for 10 minutes.

-

Pellet the seeds and wash them five times with sterile distilled water.

-

Resuspend the seeds in 0.1% (w/v) sterile agarose and store at 4°C for 2-4 days for stratification.

-

-

Seedling Growth:

-

Prepare square Petri dishes with 1/2 strength Murashige and Skoog (MS) medium containing 1% (w/v) sucrose and 1% (w/v) agar.

-

Pipette the stratified seeds in a line at the top of the agar plate.

-

Seal the plates with breathable tape and place them vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark cycle.

-

Seedlings will be ready for imaging after 5-7 days.

-

Part 2: In Planta YLG Staining and Sample Mounting

This protocol is a recommended starting point and may require optimization depending on the specific experimental conditions and microscope setup.

-

Preparation of YLG Stock Solution:

-

YLG is commercially available from various suppliers.

-

Prepare a 10 mM stock solution of YLG in dimethyl sulfoxide (DMSO). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

YLG Treatment of Arabidopsis Roots:

-

Prepare a fresh working solution of YLG at a final concentration of 5-10 µM in liquid 1/2 MS medium. The optimal concentration should be determined empirically.

-

Carefully transfer 5-7 day old Arabidopsis seedlings into a multi-well plate containing the YLG working solution, ensuring the roots are fully submerged.

-

Incubate the seedlings for 30-60 minutes at room temperature in the dark.

-

-

Sample Mounting for Live Imaging:

-

Place a drop of the YLG working solution onto a clean microscope slide.

-

Carefully transfer a single seedling from the well onto the drop of solution on the slide.

-

Gently arrange the primary root to be as flat as possible.

-

Place a coverslip over the seedling, using small pieces of a broken coverslip as spacers to avoid crushing the root.

-

Seal the coverslip with nail polish or vacuum grease to prevent evaporation during imaging.

-

Part 3: Confocal Laser Scanning Microscopy (CLSM) Imaging

The following are suggested starting parameters for imaging YLG fluorescence in Arabidopsis roots. These settings will likely require optimization for your specific confocal microscope.

Table 1: Recommended Confocal Microscopy Settings for YLG Imaging

| Parameter | Recommended Setting | Rationale |

| Excitation Wavelength | 488 nm | Matches the excitation maximum of fluorescein. |

| Emission Detection | 500 - 550 nm | Captures the peak emission of fluorescein while minimizing autofluorescence. |

| Laser Power | 1-5% | Use the lowest laser power possible to minimize phototoxicity and photobleaching[10][11]. |

| Pinhole | 1 Airy Unit | Provides a good balance between signal detection and optical sectioning. |

| Detector Gain/HV | Adjust for optimal signal | Set the gain to a level where the signal is clearly visible without saturating the detector. Avoid pixel saturation for quantitative analysis. |

| Scan Speed | 5-7 (arbitrary units) | A moderate scan speed helps to improve the signal-to-noise ratio. |

| Image Resolution | 512x512 or 1024x1024 pixels | Provides sufficient resolution for cellular and subcellular localization. |

| Line Averaging | 2-4 | Improves the signal-to-noise ratio by averaging multiple scans of the same line. |

Workflow for Image Acquisition:

Sources

- 1. berthold.com [berthold.com]

- 2. Laser Scanning Confocal Microscopy for Arabidopsis Epidermal, Mesophyll and Vascular Parenchyma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Series of Strigolactone Analogs Derived From Cinnamic Acids as Germination Inducers for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strigolactone Signaling in Arabidopsis Regulates Shoot Development by Targeting D53-Like SMXL Repressor Proteins for Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strigolactone Promotes Degradation of DWARF14, an α/β Hydrolase Essential for Strigolactone Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The strigolactone receptor D14 targets SMAX1 for degradation in response to GR24 treatment and osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Controlled light-exposure microscopy reduces photobleaching and phototoxicity in fluorescence live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. confocal.uconn.edu [confocal.uconn.edu]

Application Note: High-Throughput Screening for Strigolactone Inhibitors Using a YLG-Based Luminescence Assay

Introduction: The Rationale for Targeting Strigolactone Signaling

Strigolactones (SLs) are a class of carotenoid-derived phytohormones that have emerged as critical regulators of plant development and environmental interaction.[1][2] Initially identified as germination stimulants for parasitic weeds like Striga and as signaling molecules for symbiotic arbuscular mycorrhizal fungi, their role as endogenous hormones is now well-established.[1][3][4] Within the plant, SLs are central to shaping overall architecture, most notably by suppressing shoot branching (or tillering in cereals) and modulating root system development, particularly in response to nutrient availability.[5][6][7]

The ability to manipulate SL signaling holds immense potential for agriculture and biotechnology. The development of small-molecule inhibitors targeting the SL pathway could lead to novel plant growth regulators that promote branching, potentially increasing crop yields.[7] Furthermore, SL inhibitors can serve as powerful chemical probes to dissect the signaling pathway and as potential tools to manage parasitic weed infestations by preventing their germination.[3][8] This application note provides a comprehensive guide to a robust, high-throughput screening (HTS) assay for identifying novel SL inhibitors using the luminescent probe Yoshimulactone Green (YLG) and the core SL receptor protein, DWARF14 (D14).

Assay Principle: Illuminating the SL Signaling Pathway

The screening assay leverages the core molecular mechanism of SL perception. In the absence of SL, transcriptional repressor proteins of the DWARF53 (D53)/SMXL family are stable and suppress the expression of SL-responsive genes.[9][10][11] The perception of SLs is initiated by the α/β-hydrolase receptor D14.[1][7]

The key steps are as follows:

-

SL Binding & Complex Formation: Active SL binds to the catalytic pocket of the D14 receptor. This binding event induces a conformational change in D14, promoting its interaction with an F-box protein (D3/MAX2).[1][9]

-

Recruitment of the Repressor: The newly formed D14-D3 complex then recruits the D53/SMXL repressor protein.[10][12]

-

Repressor Ubiquitination & Degradation: The formation of this D14-D3-D53 ternary complex leads to the ubiquitination of D53 and its subsequent degradation by the 26S proteasome.[1][9][11]

-

Signal Activation: The destruction of the D53 repressor lifts the suppression of downstream genes, activating the SL signaling cascade.[9]

The HTS assay simplifies this system into a quantifiable, in vitro reaction. It relies on the enzymatic activity of the D14 receptor, which hydrolyzes SLs as part of the perception process. The probe Yoshimulactone Green (YLG) is an SL analog that, when hydrolyzed by D14, releases a chemiluminescent substrate, producing a light signal.[13][14][15] Inhibitors that bind to the D14 receptor will competitively block the binding and hydrolysis of YLG, leading to a measurable decrease in the luminescent signal.[16]

Step-by-Step Procedure

-

Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 200 nL of test compounds, positive controls, or negative controls (100% DMSO) into the wells of a 384-well assay plate. See Table 1 for a recommended plate layout.

-

Enzyme Addition: Add 10 µL of the 2X D14 Working Solution to all wells except the "Positive Control" wells. To the positive control wells, add 10 µL of Assay Buffer without the enzyme.

-

Pre-incubation: Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to mix. Incubate for 15 minutes at room temperature. Causality: This step allows the potential inhibitors to bind to the D14 receptor before the substrate is introduced, ensuring a more accurate measurement of inhibition.

-

Reaction Initiation: Add 5 µL of the 4X YLG Working Solution to all wells.

-

Final Incubation: Centrifuge the plate again to mix. Incubate for 30 minutes at room temperature, protected from light.

-

Signal Development: Add 5 µL of Luciferin Detection Reagent to all wells. Incubate for 5-10 minutes as per the manufacturer's instructions to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence intensity on a compatible plate reader.

Assay Plate Layout and Controls

A robust HTS assay requires proper controls to validate the screen's performance.

Table 1: Example 384-Well Plate Layout

| Columns 1-2 | Columns 3-22 | Columns 23-24 | |

| Rows A-P | Negative Control (0% Inh.) | Test Compounds | Positive Control (100% Inh.) |

| Components | 200 nL DMSO + D14 + YLG | 200 nL Compound + D14 + YLG | 200 nL DMSO + Buffer + YLG |

-

Negative Control (Max Signal): Contains D14, YLG, and DMSO. This represents the uninhibited enzymatic reaction (0% inhibition).

-

Positive Control (Min Signal/Background): Contains YLG and DMSO but no D14 enzyme . This measures the background signal in the absence of any enzymatic activity (100% inhibition).

-

Self-Validation: The clear separation between the signals from these two control groups is essential for a reliable assay and is quantified by the Z'-Factor.

Data Analysis and Quality Control

Primary Data Analysis

For each test compound, the percent inhibition is calculated to normalize the data against the in-plate controls.

Percent Inhibition (%) = 100 * ( 1 - [ (SignalCompound - MeanPositive) / (MeanNegative - MeanPositive) ] )

Table 2: Example HTS Data and Calculation

| Well Type | Raw Luminescence (RLU) | Calculation Step | Result |

| Mean Negative Control | 850,000 | N/A | MeanNegative = 850,000 |

| Mean Positive Control | 5,000 | N/A | MeanPositive = 5,000 |

| Test Compound A | 427,500 | 1 - [(427500 - 5000) / (850000 - 5000)] | 0.5 |

| % Inhibition (Cmpd A) | 100 * 0.5 | 50.0% | |

| Test Compound B | 840,000 | 1 - [(840000 - 5000) / (850000 - 5000)] | 0.0118 |

| % Inhibition (Cmpd B) | 100 * 0.0118 | 1.2% |

A "hit" is defined as a compound that exceeds a certain inhibition threshold, typically >50% or greater than three standard deviations from the mean of the sample wells.

Assay Quality Control: The Z'-Factor

The Z'-Factor is a statistical parameter that determines the quality and robustness of an HTS assay. It is calculated for each plate.

Z'-Factor = 1 - [ (3 * (SDNegative + SDPositive)) / |MeanNegative - MeanPositive| ]

Table 3: Z'-Factor Interpretation

| Z'-Factor Value | Assay Quality | Interpretation |

| > 0.5 | Excellent | Large separation between controls; ideal for HTS. |

| 0 to 0.5 | Acceptable | Assay may require optimization but is screenable. |

| < 0 | Unacceptable | No separation between controls; the assay is unreliable. |

Trustworthiness: An assay with a Z'-Factor consistently above 0.5 is considered highly reliable and suitable for high-throughput screening. [17][18][19]

Hit Confirmation and Dose-Response Analysis

Compounds identified as hits in the primary screen must be re-tested and validated.

-

Re-testing: Confirms the activity of the primary hit.

-

Dose-Response: Hits are tested in a serial dilution (e.g., 8-point, 3-fold dilution) to determine their potency, expressed as the IC50 value. The IC50 is the concentration of an inhibitor required to reduce the enzymatic activity by 50%. This value is determined by fitting the dose-response data to a four-parameter logistic curve. A lower IC50 value indicates a more potent inhibitor. [16]

Conclusion

The YLG-based luminescence assay described here provides a rapid, robust, and sensitive method for the high-throughput screening of strigolactone receptor inhibitors. The simple add-and-read format is amenable to automation and generates high-quality, reproducible data suitable for large-scale chemical library screening. The identification of novel and potent D14 inhibitors through this assay will provide invaluable tools for agricultural innovation and fundamental plant biology research.

References

-

Title: D14-SCFD3-dependent degradation of D53 regulates strigolactone signaling Source: Nature URL: [Link]

-

Title: D14-SCFD3-dependent degradation of D53 regulates strigolactone signaling Source: PMC - NIH URL: [Link]

-

Title: High Throughput Chemical Screening Reveals Multiple Regulatory Proteins on FOXA1 in Breast Cancer Cell Lines Source: PMC - NIH URL: [Link]

-

Title: High throughput screening identifies protein synthesis inhibitors. Source: ResearchGate URL: [Link]

-

Title: Interactions between D53-Like SMXLs and Arabidopsis D14. Source: ResearchGate URL: [Link]

-

Title: The formation of the D3–D14–D53 complex is mediated by the D2 domain of D53 Source: ResearchGate URL: [Link]

-

Title: Chemical Screening for Strigolactone Receptor Antagonists Using Arabidopsis thaliana Source: SpringerLink URL: [Link]

-

Title: Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application Source: Frontiers in Plant Science URL: [Link]

-

Title: Conformational Dynamics of the D53−D3−D14 Complex in Strigolactone Signaling Source: Plant and Cell Physiology URL: [Link]

-

Title: DWARF 53 acts as a repressor of strigolactone signalling in rice Source: PMC - PubMed Central URL: [Link]

-

Title: Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds Source: Nature Communications URL: [Link]

-

Title: Protocol for characterizing strigolactones released by plant roots Source: STAR Protocols URL: [Link]

-

Title: In vitro dynamic and quantitative monitoring of strigolactone‐signaling complex formation by time‐resolved FRET Source: The Plant Journal URL: [Link]

-

Title: Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors Source: MedCrave online URL: [Link]

-

Title: A Protoplast-Based Bioassay to Quantify Strigolactone Activity in Arabidopsis Using StrigoQuant Source: ResearchGate URL: [Link]

-

Title: A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1 Source: MDPI URL: [Link]

-

Title: Identification of strigolactone receptors in Striga. Source: ResearchGate URL: [Link]

-

Title: A New Lead Chemical for Strigolactone Biosynthesis Inhibitors Source: PMC - NIH URL: [Link]

-

Title: PARASITIC PLANTS. Probing strigolactone receptors in Striga hermonthica with fluorescence Source: PubMed URL: [Link]

-

Title: PARASITIC PLANTS. Probing strigolactone receptors in Striga hermonthica with fluorescence Source: ResearchGate URL: [Link]

-

Title: Strigolactone: An Emerging Growth Regulator for Developing Resilience in Plants Source: MDPI URL: [Link]

-

Title: Development of potent inhibitors for strigolactone receptor DWARF 14 Source: RSC Publishing URL: [Link]

Sources

- 1. D14-SCFD3-dependent degradation of D53 regulates strigolactone signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Screening for Strigolactone Receptor Antagonists Using Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. strigasolutions.com [strigasolutions.com]

- 5. researchgate.net [researchgate.net]

- 6. Strigolactone: An Emerging Growth Regulator for Developing Resilience in Plants [mdpi.com]

- 7. Development of potent inhibitors for strigolactone receptor DWARF 14 - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. A New Lead Chemical for Strigolactone Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Conformational Dynamics of the D53−D3−D14 Complex in Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DWARF 53 acts as a repressor of strigolactone signalling in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application [frontiersin.org]

- 14. PARASITIC PLANTS. Probing strigolactone receptors in Striga hermonthica with fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High Throughput Chemical Screening Reveals Multiple Regulatory Proteins on FOXA1 in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Quantifying Strigolactone Receptor-Ligand Interactions: An Application Note on the Yeast-Lactone-GFP (YLG) System

Abstract

Strigolactones (SLs) are a critical class of phytohormones that regulate plant development and mediate interactions within the rhizosphere.[1][2] Quantifying the binding affinity and activity of SLs and their synthetic analogs with their cognate receptors is fundamental for agricultural applications and drug discovery, from controlling parasitic weeds to designing novel plant growth regulators. This application note provides a detailed guide for researchers on utilizing the Yoshimulactone Green (YLG) biosensor system to quantify these interactions. The YLG system is a powerful yeast-based platform that leverages a ligand-induced protein-protein interaction to generate a quantifiable fluorescent output, offering a sensitive and high-throughput method for screening and characterizing SL-receptor dynamics. We present the core principles of the assay, detailed step-by-step protocols, data analysis workflows, and troubleshooting advice to ensure robust and reproducible results.

Principle of the YLG System

The YLG system is an elegant biosensor built upon the principles of the yeast two-hybrid (Y2H) assay.[3][4][5] It is designed to specifically measure the interaction between a strigolactone receptor, such as DAD2 (DECREASED APICAL DOMINANCE 2) from Petunia hybrida, and its signaling partner, MAX2 (MORE AXILLARY GROWTH 2).[6] This interaction is strictly dependent on the presence of a bioactive strigolactone or analog.

The core mechanism is as follows:

-

Receptor-Ligand Binding: The SL receptor (e.g., DAD2) is expressed in yeast as a fusion protein with a DNA-binding domain (DBD), often LexA. The signaling partner (e.g., MAX2) is expressed as a fusion with a transcriptional activation domain (AD), such as B42.[7]

-

Conformational Change & Interaction: In the presence of an active SL molecule, the receptor undergoes a conformational change. This change creates a binding site for the MAX2 protein.

-

Transcription Factor Assembly: The ligand-induced DAD2-MAX2 interaction brings the DBD and AD into close proximity, reconstituting a functional transcription factor.[7]

-

Reporter Gene Expression: This reconstituted transcription factor binds to the upstream operator sequence (LexA operator) of a reporter gene, driving its expression. In the YLG system, the reporter is typically Green Fluorescent Protein (GFP), providing a readily quantifiable output.

The intensity of the GFP signal is directly proportional to the number of receptor-partner complexes formed, which in turn correlates with the concentration and potency of the active SL ligand.

Caption: Mechanism of the YLG biosensor system.

Experimental Workflow Overview

The process of quantifying SL-receptor interactions using the YLG system can be broken down into four main stages: preparation, execution, data acquisition, and analysis. Each stage requires careful attention to detail to ensure the quality and reliability of the final data.

Caption: High-level experimental workflow for the YLG assay.

Detailed Protocols

Protocol 1: Yeast Strain Preparation and Transformation

Causality: This protocol establishes the biological machinery for the assay. Successful co-transformation of both the receptor-DBD and partner-AD plasmids into the correct yeast strain is the foundational step. The choice of auxotrophic markers (e.g., TRP1, LEU2) and corresponding dropout media ensures that only yeast cells containing both plasmids will survive.

Materials:

-

Yeast Strain (e.g., EGY48 or AH109)

-

Bait Plasmid (e.g., pEG202-DAD2)

-

Prey Plasmid (e.g., pJG4-5-MAX2)

-

Reporter Plasmid (e.g., pSH18-34 with LexAop-GFP)

-

YPAD Medium

-

Sterile water, 1M LiAc, 50% PEG

-

Carrier DNA (e.g., ssDNA)

-

Appropriate synthetic dropout (SD) media (e.g., SD/-Trp/-Leu/-Ura)

Procedure:

-

Prepare Yeast: Inoculate a single yeast colony into 5 mL of YPAD medium and grow overnight at 30°C with shaking.

-

Dilute the overnight culture into 50 mL of YPAD to an OD600 of ~0.2 and grow to an OD600 of 0.5-0.8.

-

Harvest Cells: Centrifuge cells at 3,000 x g for 5 minutes, discard the supernatant, and wash the pellet with 25 mL of sterile water.

-

Transformation: Resuspend the cell pellet in 1 mL of 100 mM LiAc.

-

In a microfuge tube, mix 100 µL of the yeast suspension with the transformation mix:

-

240 µL 50% PEG (w/v)

-

36 µL 1M LiAc

-

25 µL ssDNA (2 mg/mL)

-

~100-200 ng of each plasmid (Bait, Prey, Reporter)

-

Fill to 360 µL with sterile water.

-

-

Vortex briefly and incubate at 30°C for 30 minutes.

-

Heat Shock: Heat shock the cells at 42°C for 15-20 minutes.

-

Plating: Pellet the cells, remove the supernatant, resuspend in 100 µL of sterile water, and plate on selective SD agar plates (e.g., SD/-Trp/-Leu/-Ura).

-

Incubate plates at 30°C for 2-4 days until colonies appear.

Protocol 2: The YLG Assay

Causality: This is the core quantitative part of the experiment. The protocol uses a galactose-inducible promoter system. Yeast is first grown in raffinose (a non-repressing sugar) and then transferred to galactose-containing medium. Galactose induces the expression of the AD-fusion protein, allowing the ligand-dependent interaction to occur and drive GFP expression. Running a full dose-response curve is essential for determining potency (EC50).

Materials:

-

Yeast colonies from Protocol 1

-

SD/-Trp/-Leu/-Ura liquid media with 2% raffinose (non-inducing medium)

-

SD/-Trp/-Leu/-Ura liquid media with 2% raffinose and 1% galactose (induction medium)

-

Strigolactone analogs (e.g., rac-GR24 as a positive control) and test compounds, dissolved in DMSO.[8]

-

96-well black, clear-bottom microplates

-

Microplate reader with fluorescence detection

Procedure:

-

Starter Culture: Inoculate 3-5 individual colonies into 5 mL of non-inducing medium. Grow overnight at 30°C with shaking.

-

Assay Culture: The next morning, measure the OD600 of the starter cultures. Dilute the cultures into fresh induction medium to a final OD600 of 0.1.

-

Ligand Preparation: Prepare a serial dilution of your test compounds and the positive control (e.g., rac-GR24) in DMSO. A typical final concentration range might be 10 pM to 10 µM.

-

Plating: Dispense 198 µL of the diluted yeast culture into the wells of a 96-well plate.

-

Treatment: Add 2 µL of your serially diluted compounds to the wells. Include DMSO-only wells as a negative control (vehicle control). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

Incubation: Seal the plate (e.g., with a breathable membrane) and incubate at 30°C for 16-24 hours with shaking. This time allows for protein expression, interaction, and accumulation of the GFP reporter.[7]

-

Measurement: After incubation, measure the OD600 of each well to assess cell growth. Then, measure the GFP fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~520 nm).[8][9]

Data Acquisition and Analysis

Trustworthiness: Proper data analysis is key to a self-validating system. Normalizing the fluorescence signal to cell density (OD600) corrects for any variations in yeast growth caused by the test compounds. The EC50 value provides a robust, quantitative measure of ligand potency.

-

Correct for Background: Subtract the fluorescence and OD600 values of a "media only" blank well from all experimental wells.

-

Normalize Fluorescence: For each well, calculate the normalized fluorescence by dividing the background-corrected fluorescence value by the background-corrected OD600 value.

-

Normalized Response = Fluorescence / OD600

-

-

Normalize to Controls: Further normalize the data by setting the average of the vehicle (DMSO) control wells to 0% activation and the average of the maximum concentration of the positive control (rac-GR24) to 100% activation.

-

Generate Dose-Response Curve: Plot the normalized response (%) against the logarithm of the ligand concentration.

-

Calculate EC50: Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism or R to fit the dose-response curve and calculate the EC50 value.[2] The EC50 is the concentration of a ligand that provokes a response halfway between the baseline and maximum response.

Example Data Table:

| Compound | Concentration (M) | Log[Conc.] | Raw Fluorescence (RFU) | OD600 | Normalized Response (RFU/OD) | % Activation |

| DMSO | 0 | N/A | 150 | 0.85 | 176.5 | 0.0 |

| GR24 | 1.00E-10 | -10.0 | 450 | 0.86 | 523.3 | 12.1 |

| GR24 | 1.00E-09 | -9.0 | 1200 | 0.84 | 1428.6 | 43.8 |

| GR24 | 1.00E-08 | -8.0 | 2550 | 0.85 | 3000.0 | 98.6 |

| GR24 | 1.00E-07 | -7.0 | 2800 | 0.83 | 3373.5 | 111.7 |

| GR24 | 1.00E-06 | -6.0 | 2850 | 0.84 | 3392.9 | 112.4 |

| Cmpd X | 1.00E-09 | -9.0 | 250 | 0.82 | 304.9 | 4.5 |

| Cmpd X | 1.00E-08 | -8.0 | 600 | 0.83 | 722.9 | 19.1 |

| Cmpd X | 1.00E-07 | -7.0 | 1500 | 0.85 | 1764.7 | 55.4 |

| Cmpd X | 1.00E-06 | -6.0 | 2200 | 0.84 | 2619.0 | 85.3 |

Applications and Advanced Uses

-

High-Throughput Screening: The 96-well format is ideal for screening large chemical libraries to identify novel SL agonists or antagonists.

-

Structure-Activity Relationship (SAR) Studies: Quantitatively compare the activity of a series of synthetic analogs to understand the chemical features required for receptor binding and activation.

-

Receptor Specificity Studies: Test different SL receptor orthologs (e.g., AtD14 from Arabidopsis, ShHTL7 from Striga) to investigate ligand specificity.[2][10]

-

Mutation Analysis: Characterize the effect of specific amino acid mutations in the receptor's binding pocket on ligand perception.

References

-

Tsuchiya, Y., et al. (2015). Probing strigolactone receptors in Striga hermonthica with fluorescence. Science. Available at: [Link]

-

Toh, S., et al. (2015). Structure-function analysis identifies highly sensitive strigolactone receptors in Striga. Science. Available at: [Link]

-

de Saint Germain, A., et al. (2022). Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application. Frontiers in Plant Science. Available at: [Link]

-

Hamiaux, C., et al. (2018). Inhibition of strigolactone receptors by N-phenylanthranilic acid derivatives: Structural and functional insights. PLoS ONE. Available at: [Link]

-

Wang, L., et al. (2022). A New Series of Strigolactone Analogs Derived From Cinnamic Acids as Germination Inducers for Root Parasitic Plants. Frontiers in Plant Science. Available at: [Link]

-

Liao, C., et al. (2022). Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds. Nature Communications. Available at: [Link]

-

Jamil, M., et al. (2019). Methylation at the C-3′ in D-Ring of Strigolactone Analogs Reduces Biological Activity in Root Parasitic Plants and Rice. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Lumba, S., et al. (2017). Chemical genetics and strigolactone perception. Current Opinion in Plant Biology. Available at: [Link]

-

Waters, M. T., et al. (2022). Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant. The Plant Journal. Available at: [Link]

-

Suzuki, T., et al. (2022). In vitro dynamic and quantitative monitoring of strigolactone-signaling complex formation by time-resolved FRET. The Plant Journal. Available at: [Link]

-

Wang, B., et al. (2020). Molecular basis for high ligand sensitivity and selectivity of strigolactone receptors in Striga. eLife. Available at: [Link]

-

Zhang, Y., et al. (2021). Establishment of strigolactone-producing bacterium-yeast consortium. Science Advances. Available at: [Link]

-

Liu, Q., et al. (2022). Strigolactone signaling complex formation in yeast: A paradigm for studying hormone-induced receptor interaction with multiple downstream proteins. Methods in Enzymology. Available at: [Link]

-

He, A., et al. (2021). Identification of Conserved and Divergent Strigolactone Receptors in Sugarcane Reveals a Key Residue Crucial for Plant Branching Control. Frontiers in Plant Science. Available at: [Link]

-

Samodelov, S. L., et al. (2020). Rational design of novel fluorescent enzyme biosensors for direct detection of strigolactones. ACS Sensors. Available at: [Link]

-

Samodelov, S. L., et al. (2016). A versatile and robust cell-based assay for monitoring strigolactone receptor activity. The Plant Journal. Available at: [Link]

-

Paiano, A., et al. (2019). Yeast Two-Hybrid Assay to Identify Interacting Proteins. Current Protocols in Protein Science. Available at: [Link]

-

Brückner, A., et al. (2018). Protein-Protein Interaction via Two-Hybrid Assay in Yeast. Methods in Molecular Biology. Available at: [Link]

Sources

- 1. In vitro dynamic and quantitative monitoring of strigolactone‐signaling complex formation by time‐resolved FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis for high ligand sensitivity and selectivity of strigolactone receptors in Striga - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strigolactone signaling complex formation in yeast: A paradigm for studying hormone-induced receptor interaction with multiple downstream proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein-Protein Interaction via Two-Hybrid Assay in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Yeast Two-Hybrid Assay to Identify Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rational design of novel fluorescent enzyme biosensors for direct detection of strigolactones | bioRxiv [biorxiv.org]

- 8. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Series of Strigolactone Analogs Derived From Cinnamic Acids as Germination Inducers for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for YLG Hydrolysis Assay: A Step-by-Step Guide for Researchers

Introduction: Unveiling Strigolactone Perception with a Fluorescent Probe

The Yoshimulactone Green (YLG) hydrolysis assay is a sensitive and continuous fluorescent method used to measure the enzymatic activity of strigolactone (SL) receptors.[1][2][3] SLs are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture.[3] The perception of SLs is mediated by the DWARF14 (D14) family of α/β-hydrolase proteins, which act as SL receptors.[1]

The principle of the YLG hydrolysis assay is based on the enzymatic cleavage of the non-fluorescent YLG substrate by the SL receptor. This hydrolysis event releases a fluorescent product, allowing for the real-time monitoring of enzyme activity. The rate of increase in fluorescence is directly proportional to the enzymatic activity of the SL receptor. This assay is particularly valuable for high-throughput screening of potential inhibitors or activators of SL signaling pathways, which has significant implications for agricultural biotechnology and drug discovery.[1][2]

Mechanism of YLG Hydrolysis

The enzymatic reaction involves the nucleophilic attack by a serine residue in the active site of the SL receptor on the carbonyl group of the butenolide ring of YLG. This leads to the formation of a covalent intermediate and the release of the fluorescent reporter molecule.

Materials and Reagents

Equipment

-

Fluorescence microplate reader with excitation and emission filters for ~480 nm and ~520 nm, respectively

-

96-well black, flat-bottom plates

-

Calibrated multichannel and single-channel pipettes

-

Reagent reservoirs

-

Vortex mixer

-

Centrifuge

Reagents

-

Purified SL receptor protein (e.g., ShHTL7, AtD14)

-

Yoshimulactone Green (YLG)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.0)[1]

-

Test compounds (for inhibitor screening)

Experimental Protocols

Preparation of Reagents and Stock Solutions

a. Assay Buffer: Prepare the assay buffer (100 mM HEPES, 150 mM NaCl, pH 7.0) and filter it through a 0.22 µm filter to remove any particulate matter. Store at 4°C.

b. YLG Stock Solution: Dissolve YLG in DMSO to prepare a stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

c. Enzyme Working Solution: Prepare a working solution of the purified SL receptor protein in the assay buffer. The final concentration of the enzyme should be optimized for the specific receptor and assay conditions. A typical concentration range is 4-6 µg of recombinant protein in a 100 µL reaction volume.[1] Keep the enzyme solution on ice.

d. Test Compound Stock Solutions: Dissolve test compounds in DMSO to prepare stock solutions of known concentration.

YLG Hydrolysis Assay Protocol (96-Well Plate Format)

This protocol is designed for a total reaction volume of 100 µL per well.

a. Assay Plate Setup:

-

Blank wells: 100 µL of assay buffer.

-

Negative control wells: Enzyme working solution and assay buffer (without YLG).

-

Positive control wells: Enzyme working solution and YLG working solution.

-

Test compound wells: Enzyme working solution, YLG working solution, and the test compound at various concentrations.

b. Step-by-Step Procedure:

-

Add 50 µL of the enzyme working solution to each well (except the blank wells).

-

For inhibitor screening, add 1 µL of the test compound stock solution (or DMSO for the positive control) to the respective wells.

-

Prepare the YLG working solution by diluting the YLG stock solution in the assay buffer to the desired final concentration (e.g., 3 µM).[1]

-

Initiate the reaction by adding 50 µL of the YLG working solution to each well.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified period (e.g., 60 minutes) at 25°C.[1][3] Use an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.[1]

Data Analysis

a. Calculation of Enzyme Activity:

-

Subtract the background fluorescence (from blank wells) from all readings.

-

Plot the fluorescence intensity against time for each well.

-

The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.

-

Enzyme activity can be expressed as the change in fluorescence units per minute (ΔFU/min).

b. Inhibitor Screening and IC₅₀ Determination:

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[1]

Data Presentation

| Parameter | Value | Reference |

| Excitation Wavelength | ~480 nm | [1] |

| Emission Wavelength | ~520 nm | [1] |

| YLG Concentration | 3 µM | [1] |

| Enzyme Concentration | 4-6 µ g/100 µL | [1] |

| Reaction Temperature | 25°C | [1] |

| Reaction Volume | 100 µL | [1] |

Visualizations

Caption: Workflow for the YLG Hydrolysis Assay.

Caption: Simplified Strigolactone Signaling and YLG Assay Principle.

Troubleshooting

| Problem | Possible Cause | Solution |

| High Background Fluorescence | Contaminated reagents or buffer. | Use fresh, high-purity reagents and filter the assay buffer. |